α-D-甘露吡喃糖基叠氮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

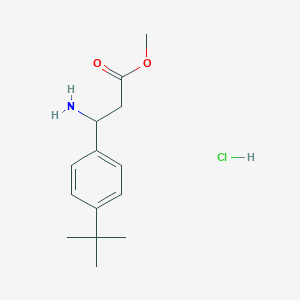

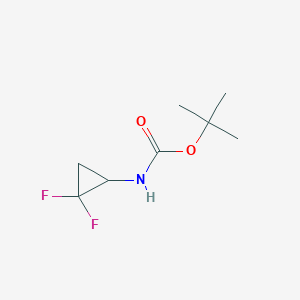

Alpha-D-mannopyranosyl azide is a useful research compound. Its molecular formula is C6H11N3O5 and its molecular weight is 205.17 g/mol. The purity is usually 95%.

The exact mass of the compound alpha-D-mannopyranosyl azide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality alpha-D-mannopyranosyl azide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-D-mannopyranosyl azide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

糖基叠氮的光化学

α-D-甘露吡喃糖基叠氮已用于研究糖基叠氮的光化学 . 这项研究意义重大,因为它探索了叠氮化物在紫外光照射下降解为相应的下一个低级醛糖。这些研究的结果对于了解糖基叠氮在光化学条件下的行为至关重要,这些信息可应用于合成各种碳水化合物衍生物。

立体选择性光化学转化

该化合物在研究己吡喃糖酰亚胺的立体选择性光化学转化方面发挥作用 . 这些转化导致形成高度官能化的杂环化合物,这些杂环化合物在开发具有特定光学特性的新药物和材料方面具有价值。

糖生物学:N-连接糖肽

在糖生物学中,α-D-甘露吡喃糖基叠氮用于制备N-连接糖肽 . 这些糖肽对于研究蛋白质糖基化模式至关重要,这些模式与各种生物过程有关,包括细胞信号传导和免疫反应。

寡糖合成

使用α-D-甘露吡喃糖基叠氮合成寡糖是一个关键的研究领域。 它涉及创建含有甘露糖的寡糖,这些寡糖是许多生物学上重要的分子的组成部分 . 这些合成的寡糖用于研究碳水化合物-蛋白质相互作用并开发新的治疗方法。

异丙基化和三糖制备

α-D-甘露吡喃糖基叠氮参与α-D-甘露吡喃糖苷的直接2,3-O-异丙基化,导致3,6-支链甘露糖三糖的制备 . 这种方法对于有效且区域选择性地合成复杂碳水化合物至关重要,这些碳水化合物在各种生物学和医药研究中很重要。

FimH拮抗剂

研究表明,源自α-D-甘露吡喃糖基叠氮的支链α-D-甘露吡喃糖苷作为有效的FimH拮抗剂 . FimH是一种细菌粘附素,参与泌尿道感染,拮抗它可以导致治疗此类感染的新方法。

生化分析

Biochemical Properties

Alpha-D-mannopyranosyl azide plays a significant role in biochemical reactions, particularly in glycosylation. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is glycosyltransferase, which facilitates the transfer of glycosyl groups to specific substrates. This interaction is crucial for the formation of glycopeptides and glycoproteins. Additionally, alpha-D-mannopyranosyl azide is involved in the modification and synthesis of monosaccharides, contributing to the structural diversity of glycoconjugates .

Cellular Effects

Alpha-D-mannopyranosyl azide influences various cellular processes and functions. It affects cell signaling pathways by modifying glycoproteins on the cell surface, which play a role in cell-cell communication and signal transduction. This compound also impacts gene expression by altering the glycosylation patterns of transcription factors and other regulatory proteins. Furthermore, alpha-D-mannopyranosyl azide can influence cellular metabolism by participating in the synthesis and modification of glycosylated metabolites .

Molecular Mechanism

The molecular mechanism of alpha-D-mannopyranosyl azide involves its interaction with specific biomolecules. It binds to glycosyltransferases and other enzymes involved in glycosylation, facilitating the transfer of glycosyl groups to target molecules. This binding interaction can lead to enzyme activation or inhibition, depending on the specific context. Additionally, alpha-D-mannopyranosyl azide can induce changes in gene expression by modifying the glycosylation patterns of transcription factors, thereby influencing their activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alpha-D-mannopyranosyl azide can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that alpha-D-mannopyranosyl azide remains stable under specific conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to alpha-D-mannopyranosyl azide can result in alterations in cellular function, including changes in glycosylation patterns and metabolic processes .

Dosage Effects in Animal Models

The effects of alpha-D-mannopyranosyl azide vary with different dosages in animal models. At low doses, it has been shown to enhance glycosylation processes and improve cellular function. At high doses, alpha-D-mannopyranosyl azide can exhibit toxic effects, leading to adverse outcomes such as cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

Alpha-D-mannopyranosyl azide is involved in several metabolic pathways, particularly those related to glycosylation. It interacts with enzymes such as glycosyltransferases and glycosidases, which are responsible for the synthesis and modification of glycosylated molecules. These interactions can affect metabolic flux and alter the levels of specific metabolites. Additionally, alpha-D-mannopyranosyl azide can influence the activity of cofactors involved in glycosylation processes .

Transport and Distribution

Within cells and tissues, alpha-D-mannopyranosyl azide is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound to specific cellular compartments. The distribution of alpha-D-mannopyranosyl azide can affect its localization and accumulation, influencing its activity and function within the cell .

Subcellular Localization

Alpha-D-mannopyranosyl azide exhibits specific subcellular localization patterns, which can impact its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in glycosylation processes and interactions with specific biomolecules. The subcellular localization of alpha-D-mannopyranosyl azide can also affect its stability and degradation within the cell .

属性

IUPAC Name |

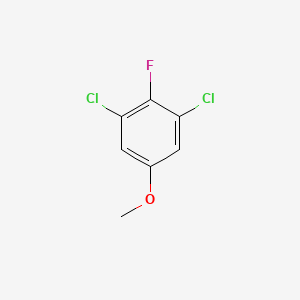

(2S,3S,4S,5S,6R)-2-azido-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-6-5(13)4(12)3(11)2(1-10)14-6/h2-6,10-13H,1H2/t2-,3-,4+,5+,6+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRDTSABQYNYMP-PQMKYFCFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)N=[N+]=[N-])O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)N=[N+]=[N-])O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51970-29-7 |

Source

|

| Record name | alpha-D-Mannopyranosyl azide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What was the key finding of the research paper regarding 2,3,4,6-tetra-O-acetyl-D-mannopyranosyl azide?

A1: The research primarily focused on determining the anomeric configurations of 2,3,4,6-tetra-O-acetyl-D-mannopyranosyl azide. The study successfully distinguished and confirmed the structures of both the α and β anomers of 2,3,4,6-tetra-O-acetyl-D-mannopyranosyl azide using X-ray crystallography and 1D NOESY NMR techniques []. This structural elucidation is crucial for understanding the compound's reactivity and potential applications in various chemical syntheses.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

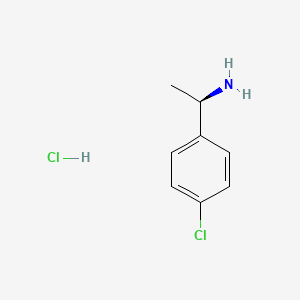

![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1452459.png)

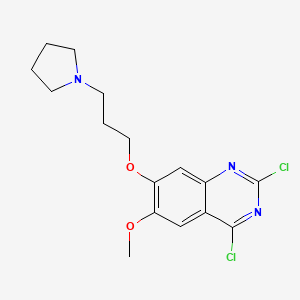

![({4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1452477.png)